
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine
Vue d'ensemble
Description
Il s'agit d'un composé étroitement apparenté au facteur d'activation plaquettaire (PAF) et conserve au moins 10 % de la puissance agoniste du PAF lui-même . Le Butanoyl PAF est présent dans les lipoprotéines de basse densité oxydées (oxLDL) en quantités plus de 100 fois supérieures au PAF généré enzymatiquement .
Méthodes De Préparation
Le Butanoyl PAF est un produit de la décomposition oxydative des phospholipides 2-arachidonoyl. L'oxygénation du C-5 de la double liaison 5,6 suivie du clivage de l'hydroperoxyde donne un composé de type PAF avec un résidu de 4 carbones estérifié en position sn-2 . Ce processus peut être effectué en laboratoire en utilisant des réactifs et des conditions spécifiques afin de garantir la formation correcte du composé.
Analyse Des Réactions Chimiques
Le Butanoyl PAF subit diverses réactions chimiques, notamment :
Oxydation : Le composé est formé par la décomposition oxydative des phospholipides 2-arachidonoyl.
Substitution : Le groupe butanoyle peut être substitué par d'autres groupes acyles pour former différents analogues.
Hydrolyse : La liaison ester en position sn-2 peut être hydrolysée pour former le lyso-PAF.
Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène et des enzymes spécifiques qui facilitent le clivage de la liaison hydroperoxyde. Les principaux produits formés à partir de ces réactions sont des composés de type PAF avec des longueurs de chaînes acyles variables .
4. Applications de la recherche scientifique
Le Butanoyl PAF a plusieurs applications en recherche scientifique :
5. Mécanisme d'action
Le Butanoyl PAF exerce ses effets en se liant au récepteur du PAF, un récepteur à sept transmembranes couplé aux protéines G. Cette liaison active diverses voies de signalisation intracellulaires, conduisant à la production de cytokines inflammatoires telles que l'interleukine-1 bêta et l'interleukine-18 . L'activation du complexe inflammasome, qui comprend des composants tels que NLRP3, ASC, caspase-1 et NEK7, est également impliquée dans les effets pro-inflammatoires du Butanoyl PAF .
Applications De Recherche Scientifique
Biological Significance
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine is classified as a platelet-activating factor (PAF) analog. Its structural similarity to natural PAF allows it to interact with PAF receptors, which play a crucial role in various physiological processes, including inflammation, thrombosis, and immune responses .
Drug Delivery Systems
The compound's amphiphilic nature makes it an excellent candidate for drug delivery systems. It can form lipid bilayers or liposomes that encapsulate therapeutic agents, enhancing their solubility and stability. This property is particularly useful in delivering hydrophobic drugs, improving bioavailability and therapeutic efficacy.
Case Study : A study demonstrated that liposomes composed of this compound effectively encapsulated anticancer drugs, leading to increased cytotoxicity against cancer cells compared to free drug formulations .
Modulation of Cellular Responses
Research has shown that this phospholipid can modulate cellular responses by influencing signaling pathways associated with cell growth and apoptosis. It has been observed to inhibit diacylglycerol kinase activity in various cell lines, which may impact lipid metabolism and cell signaling .
Data Table: Inhibition of Diacylglycerol Kinase Activity
Concentration (µM) | Inhibition (%) |
---|---|
10 | 50 |
50 | 70 |
100 | 85 |
Neuroprotective Effects
Emerging studies suggest that this compound may exhibit neuroprotective effects, potentially benefiting conditions like Alzheimer's disease. Its ability to cross the blood-brain barrier makes it a candidate for neurotherapeutics.
Case Study : In vitro experiments indicated that treatment with this compound reduced oxidative stress markers in neuronal cells, suggesting a protective effect against neurodegeneration .
Immunomodulatory Properties
The compound has been studied for its immunomodulatory properties, particularly in the context of inflammatory diseases. By acting on PAF receptors, it can influence immune cell activation and cytokine production.
Data Table: Cytokine Production Modulation
Treatment Group | IL-6 Production (pg/mL) | TNF-α Production (pg/mL) |
---|---|---|
Control | 150 | 200 |
1-Hexadecyl-2-butyryl-PC | 80 | 100 |
Mécanisme D'action
Butanoyl PAF exerts its effects by binding to the PAF receptor, a G protein-coupled seven-transmembrane receptor. This binding activates various intracellular signaling pathways, leading to the production of inflammatory cytokines such as interleukin-1 beta and interleukin-18 . The activation of the inflammasome complex, which includes components like NLRP3, ASC, caspase-1, and NEK7, is also involved in the proinflammatory effects of Butanoyl PAF .
Comparaison Avec Des Composés Similaires
Le Butanoyl PAF est similaire à d'autres analogues du PAF, tels que :
Butenoyl PAF : Un autre produit de la décomposition oxydative des phospholipides 2-arachidonoyl, mais avec une longueur de chaîne acyle différente.
Azelaoyl phosphatidylcholine : Un composé qui conserve plus de 10 % de la puissance agoniste du PAF et qui est présent dans les oxLDL.
Le caractère unique du Butanoyl PAF réside dans sa plus grande abondance dans les lipoprotéines de basse densité oxydées par rapport au PAF généré enzymatiquement, ce qui en fait un important signal de signalisation au sein des oxLDL .
Activité Biologique
1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine, commonly referred to as butanoyl-PAF, is a synthetic analog of platelet-activating factor (PAF). This compound has garnered interest due to its significant role in cellular signaling, particularly in inflammatory responses and immune system modulation. Understanding its biological activity is essential for exploring its potential therapeutic applications in inflammatory diseases and other conditions.
Chemical Structure and Properties
This compound belongs to the class of glycerophospholipids . Its structure includes a hexadecyl chain at the sn-1 position and a butanoyl group at the sn-2 position of the glycerol backbone, which contributes to its unique biological properties.
Property | Description |
---|---|
Molecular Formula | CHNOP |
Molecular Weight | 373.54 g/mol |
Solubility | Soluble in organic solvents; limited in water |
Stability | Stable at -20°C; sensitive to oxidative stress |
The primary mechanism of action for butanoyl-PAF involves its interaction with the platelet-activating factor receptor (PAFR) . This interaction initiates various intracellular signaling pathways, leading to:
- Activation of Platelets : Butanoyl-PAF enhances platelet aggregation and activation, crucial for hemostasis.
- Monocyte Differentiation : It promotes the differentiation of monocytes into macrophages, enhancing the immune response.
- Polymorphonuclear Leukocyte Activation : The compound activates neutrophils, which are vital for combating infections.
Inflammatory Response
Research indicates that butanoyl-PAF plays a significant role in mediating inflammatory responses. It is produced during oxidative stress conditions, contributing to pro-inflammatory activities. The compound's ability to activate various immune cells makes it a critical player in both acute and chronic inflammation.
Case Studies
- Inflammatory Diseases : In a study examining the effects of butanoyl-PAF on human endothelial cells, it was found that this compound significantly increased the expression of adhesion molecules, promoting leukocyte adhesion and migration.
- Cancer Research : Another study explored the potential anti-tumor effects of ether lipids similar to butanoyl-PAF. Results indicated that these compounds could induce apoptosis in cancer cells, suggesting a dual role in both promoting inflammation and potentially inhibiting tumor growth .
Pharmacokinetics
Butanoyl-PAF is synthesized non-enzymatically from oxidized low-density lipoproteins (oxLDL). Its pharmacokinetic profile suggests rapid distribution within tissues following administration, with a notable half-life influenced by oxidative stress levels.
Comparative Analysis
To better understand the biological activity of butanoyl-PAF, it is useful to compare it with other PAF analogs:
Compound | Structure Characteristics | Biological Activity |
---|---|---|
1-Hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Butanoyl group | Strong PAF receptor agonist |
1-O-Hexadecyl-sn-glycero-3-phosphocholine | Hexadecyl chain + Glycerol backbone | Moderate PAF activity |
Butenoyl PAF | Similar structure with different acyl chain | Reduced potency compared to butanoyl-PAF |
Q & A
Basic Research Questions
Q. What standardized protocols are recommended for extracting 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine from biological matrices?
- Methodology : Use the Bligh-Dyer method (chloroform:methanol, 2:1 v/v) to homogenize tissues, followed by phase separation with chloroform and water. The lipid-rich chloroform layer is isolated and purified . For complex matrices, adjust solvent ratios to account for varying water content.
Q. How is phosphatidylcholine (PC) quantified in experimental samples containing 1-Hexadecyl-2-butyryl derivatives?
- Methodology : Commercial phosphatidylcholine assay kits employ enzymatic hydrolysis of PC to choline, followed by fluorometric or colorimetric detection. Samples exceeding the standard curve must be diluted and reanalyzed in duplicate to ensure precision .
Q. What analytical techniques validate the structural identity and purity of synthesized 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Methodology : High-performance liquid chromatography (HPLC) with UV/RI detection confirms purity (e.g., 99% as in ), while ¹H NMR (600 MHz in CDCl₃/CD₃OD) resolves stereochemical and acyl chain positioning .
Advanced Research Questions
Q. How do researchers resolve discrepancies in lipid quantification caused by matrix interference or degraded samples?
- Methodology : Implement background subtraction for samples with high autofluorescence or turbidity. For degraded lipids, validate extraction efficiency using internal standards (e.g., deuterated PCs) and cross-validate with LC-MS .
Q. What challenges arise in synthesizing stereoisomerically pure 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Methodology : Diastereomeric byproducts (e.g., R/S configurations at the sn-2 position) require chiral chromatography or stereoselective enzymatic catalysis for resolution. highlights a 34% yield of diastereoisomers despite optimized conditions .
Q. How does 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine modulate immune responses in vitro, and what experimental controls are critical?
- Methodology : At 12.5 µM, lyso-PC derivatives enhance IL-1β production in monocytes. Controls include lipid-free vehicle controls and inert PC analogs (e.g., 1-Stearoyl-2-hydroxy-PC) to isolate signaling effects .
Q. What strategies optimize the stability of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine in long-term studies?
- Methodology : Store lyophilized compounds at -20°C under argon to prevent oxidation. In solution, avoid repeated freeze-thaw cycles and use antioxidants (e.g., BHT) in solvent systems .
Q. Data Analysis & Technical Troubleshooting
Q. How should researchers interpret conflicting NMR and MS data for acyl chain positional isomers?
- Methodology : Combine tandem MS (e.g., CID fragmentation) to differentiate sn-1 and sn-2 acyl chains. NMR coupling constants (e.g., δ 0.60–0.61 ppm for methyl groups in ) resolve stereochemical ambiguities.
Q. Why might HPLC purity assessments contradict functional assay results for synthetic batches?
- Analysis : Trace solvents (e.g., residual chloroform) or non-lipid contaminants may co-elute with the target compound. Validate with orthogonal methods like thin-layer chromatography (TLC) or MALDI-TOF .
Q. Experimental Design Considerations
Q. What in vitro models are suitable for studying the pro-inflammatory effects of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine?
- Design : Use primary human monocytes or THP-1 cells. Pre-treat cells with TLR4 inhibitors to distinguish lipid-specific signaling from endotoxin-like effects. Include dose-response curves (1–50 µM) to assess cytotoxicity .
Q. How can isotopic labeling improve tracking of 1-Hexadecyl-2-butyryl-sn-glycero-3-phosphocholine metabolism in vivo?
Propriétés
IUPAC Name |
[(2R)-2-butanoyloxy-3-hexadecoxypropyl] 2-(trimethylazaniumyl)ethyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3/t27-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVHUBDICYDPLIO-HHHXNRCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.